
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: is an organic compound with the molecular formula C14H8S4 and a molecular weight of 304.473 g/mol This compound is characterized by its unique structure, which includes a xanthene core and a benzodithiolylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene typically involves the reaction of xanthene derivatives with benzodithiolylidene precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology: Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its unique electronic properties may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of optical materials and devices .
Mécanisme D'action
The mechanism of action of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene involves its interaction with molecular targets through its unique electronic structure. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and protein-ligand binding .
Comparaison Avec Des Composés Similaires
- 1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one
- 1,2-Bis(1,3-benzodithiol-2-ylidene)ethane
- 4-(2H-1,3-benzodithiol-2-ylidene)-2,6-diphenyl-4H-pyran
Comparison: Compared to these similar compounds, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is unique due to its xanthene core, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in the development of dyes and optical materials .
Propriétés
Numéro CAS |
65429-82-5 |
|---|---|
Formule moléculaire |
C20H12OS2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-(1,3-benzodithiol-2-ylidene)xanthene |
InChI |
InChI=1S/C20H12OS2/c1-3-9-15-13(7-1)19(14-8-2-4-10-16(14)21-15)20-22-17-11-5-6-12-18(17)23-20/h1-12H |
Clé InChI |
WJJBRTZCRSWBPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3SC4=CC=CC=C4S3)C5=CC=CC=C5O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
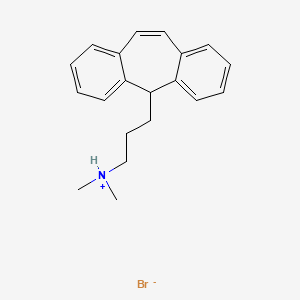
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
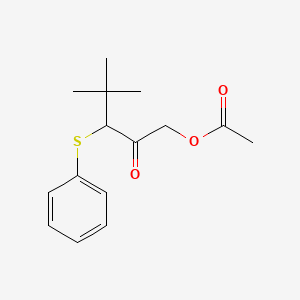
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
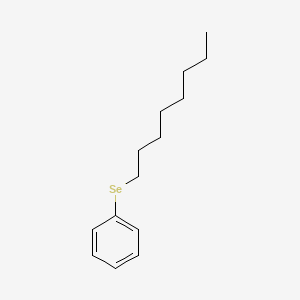
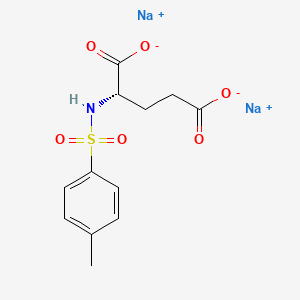
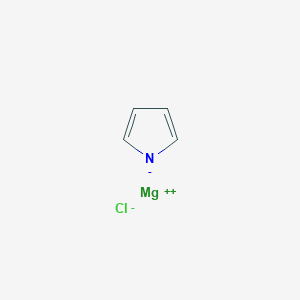

![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)
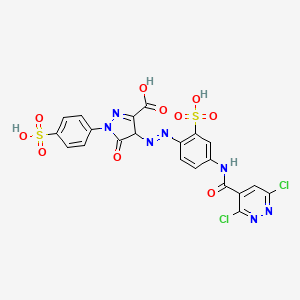
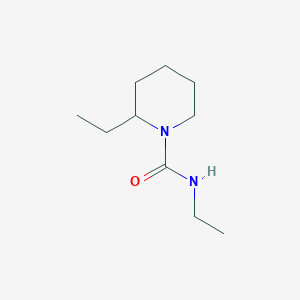
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
